molecular formula C17H24N2O6S B4652108 {4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone

{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone

Cat. No.: B4652108
M. Wt: 384.4 g/mol
InChI Key: MHZWAUVPZVXXKC-UHFFFAOYSA-N
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Description

{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone is a complex organic compound that features a piperazine ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 3,4-dimethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the sulfonyl piperazine intermediate with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, {4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone can be used to study the effects of sulfonyl and piperazine-containing compounds on biological systems. It may serve as a lead compound for the development of new drugs.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for targeting specific biological pathways and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of more efficient and sustainable industrial processes.

Mechanism of Action

The mechanism of action of {4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The tetrahydrofuran moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone
  • {4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydropyran-2-yl)methanone

Uniqueness

The uniqueness of {4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone lies in its combination of structural features. The presence of both a sulfonyl group and a piperazine ring provides a versatile platform for chemical modifications, while the tetrahydrofuran moiety enhances its stability and solubility. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-23-14-6-5-13(12-16(14)24-2)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWAUVPZVXXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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